2,4-Dinitrotoluene (ring-D3)

Description

BenchChem offers high-quality 2,4-Dinitrotoluene (ring-D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dinitrotoluene (ring-D3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trideuterio-3-methyl-4,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBFBMJGBANMMK-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279885 | |

| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-68-9 | |

| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dinitrotoluene (ring-D3) chemical properties and stability

An In-Depth Technical Guide to the Chemical Properties and Stability of 2,4-Dinitrotoluene (ring-D3)

Introduction

2,4-Dinitrotoluene (2,4-DNT) is a significant organic compound primarily utilized as a chemical intermediate in the synthesis of toluene diisocyanate (TDI), a key monomer for producing polyurethane foams.[1][2][3] It also finds applications in the manufacturing of explosives, dyes, and as a plasticizer and burn rate modifier in propellants.[1][3] This guide focuses on the deuterated isotopologue, 2,4-Dinitrotoluene (ring-D3), where three hydrogen atoms on the aromatic ring have been replaced with deuterium.

The incorporation of a stable isotopic label like deuterium is of paramount importance for the research, scientific, and drug development communities. While the bulk physicochemical properties and reactivity profiles of the deuterated and non-deuterated forms are nearly identical, the mass shift introduced by the deuterium atoms makes 2,4-DNT (ring-D3) an invaluable tool. It serves as an ideal internal standard for quantitative analysis by mass spectrometry, enabling precise tracking and measurement in complex biological matrices during metabolic, pharmacokinetic, and toxicological investigations.

This document serves as a comprehensive technical resource, providing senior application scientists and development professionals with detailed information on the chemical properties, stability profile, and critical safety protocols for 2,4-Dinitrotoluene (ring-D3).

Physicochemical Properties

2,4-Dinitrotoluene (ring-D3) is a pale yellow crystalline solid at standard temperature and pressure.[2] The substitution of three protium atoms with deuterium results in a predictable increase in molecular weight, a key feature for its use in isotopic dilution mass spectrometry, without significantly altering its fundamental physical characteristics.

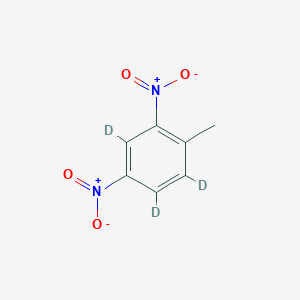

Caption: Chemical structure of 2,4-Dinitrotoluene (ring-D3).

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Chemical Formula | C₇H₃D₃N₂O₄ | - |

| Molecular Weight | 185.15 g/mol | Calculated |

| Molecular Weight (Unlabeled) | 182.13 g/mol | [1][4] |

| CAS Number (Unlabeled) | 121-14-2 | [4][5] |

| Appearance | Pale yellow to red solid | [4] |

| Melting Point | 67-70 °C (153-158 °F) | [1][4] |

| Boiling Point | Decomposes (~250-300 °C) | [4][6] |

| Water Solubility | 0.3 g/L (at 20 °C); Partly miscible | [1][5] |

| Specific Gravity | 1.379 (liquid at 20°C) | [4] |

| Vapor Pressure | <0.01 kPa (at 25 °C) | [5] |

| Flash Point | 207 °C (404 °F) | [4] |

Chemical Stability and Reactivity Profile

While generally stable under recommended storage conditions, 2,4-DNT is a high-energy molecule with significant potential for hazardous reactivity and decomposition under specific triggers.[1] Its stability is fundamentally linked to avoiding conditions that can initiate thermal decomposition or uncontrolled chemical reactions.

Thermal Stability

2,4-DNT is thermally sensitive. Commercial grades begin to decompose at approximately 250°C, with decomposition becoming self-sustaining at around 280°C.[4][5] This decomposition is exothermic and can lead to a dangerous pressure buildup in sealed containers, creating a significant explosion hazard.[4][7] It is critical to avoid exposure to high temperatures and pressure.[7] The presence of organic or gritty contaminants can lower these critical decomposition temperatures, increasing the material's sensitivity.[5]

Incompatibilities and Hazardous Reactions

The primary stability risks arise from contact with incompatible materials, which can catalyze decomposition or lead to violent reactions. The causality for these incompatibilities is rooted in the electron-deficient nature of the dinitro-aromatic system, making it susceptible to nucleophilic attack and redox reactions.

-

Strong Bases (Caustics): Contact with strong bases, such as sodium hydroxide or potassium hydroxide, can initiate vigorous, exothermic decomposition, potentially leading to fire and explosion.[1][5][7] A mixture with sodium carbonate can decompose with a significant pressure increase at temperatures as low as 210°C.[6]

-

Oxidizing and Reducing Agents: As a nitroaromatic compound, 2,4-DNT can react violently with both strong oxidizing agents (e.g., perchlorates, peroxides, nitric acid) and reducing agents.[1][5][7] These reactions can be highly energetic and unpredictable, posing a severe fire and explosion risk.[7] Mixtures with nitric acid are classified as high explosives.[1][5]

-

Chemically Active Metals: 2,4-DNT is incompatible with chemically active metals like tin and zinc, which can initiate hazardous reactions.[5][7]

-

Dust Explosion: Finely divided 2,4-DNT powder can form explosive mixtures with air.[5] It is imperative to prevent dust accumulation and eliminate all potential ignition sources where the solid material is handled.[5]

Caption: Key triggers leading to the hazardous decomposition of 2,4-DNT.

The Role and Implications of Deuterium (D3) Labeling

The substitution of hydrogen with deuterium does not alter the fundamental chemical reactivity of 2,4-DNT. The decision-making process regarding handling, storage, and reaction quenching remains identical to that for the unlabeled compound. The scientific value of the D3 label lies in its application as a tracer. The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect (KIE). While this can subtly influence the rates of reactions involving the cleavage of that specific bond, it does not impact the compound's bulk stability under typical laboratory and storage conditions. Its primary utility is to provide a distinct mass signature for use as an internal standard, ensuring high precision and accuracy in bioanalytical assays designed to quantify the parent compound in complex biological systems.

Recommended Handling and Storage Protocols

Adherence to rigorous safety protocols is non-negotiable when working with 2,4-Dinitrotoluene (ring-D3). The following procedures are designed as a self-validating system to minimize risk.

Experimental Workflow: Safe Handling Protocol

-

Preparation & PPE: Before handling, obtain and review the Safety Data Sheet (SDS).[8] Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[4]

-

Engineering Controls: Conduct all manipulations of solid and liquid 2,4-DNT within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Dispensing Solid: When weighing or transferring the solid, use techniques that minimize dust generation.[8] Avoid creating dust clouds. If dust is generated, respiratory protection is required.[8]

-

Spill Management: In case of a spill, evacuate non-essential personnel. Eliminate all ignition sources.[7] For solid spills, gently moisten the material with water before sweeping it into a sealed container for hazardous waste disposal.[7] Do not dry sweep.

-

Decontamination: After handling, thoroughly wash all exposed skin with soap and water.[4] Decontaminate the work surface according to laboratory procedures.

-

Waste Disposal: Dispose of 2,4-DNT and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][7] The EPA Hazardous Waste Number for 2,4-DNT is D030.[2]

Caption: A standard workflow for the safe handling of 2,4-DNT (ring-D3).

Storage Conditions

The long-term stability of 2,4-DNT (ring-D3) is contingent upon correct storage. The objective is to isolate the material from all potential decomposition triggers.

-

Container: Store in the original, tightly sealed container to prevent contamination and exposure to moisture.[5][8]

-

Environment: The storage location must be a cool, dry, and well-ventilated area.[5][8]

-

Segregation: Crucially, store the material physically separated from all incompatible substances, including strong bases, oxidizing agents, reducing agents, and active metals.[5][7]

-

Ignition Sources: The storage area must be free of heat, sparks, open flames, and other potential ignition sources.[5]

Conclusion

2,4-Dinitrotoluene (ring-D3) is a stable chemical when managed under stringent, controlled conditions. Its value as an isotopic standard in advanced research is significant. However, its inherent energetic properties and reactivity with a range of common chemicals present serious hazards. The compound is thermally sensitive, susceptible to explosive decomposition, and reacts violently with bases, oxidizers, and reducing agents. A comprehensive understanding of these properties and unwavering adherence to the handling and storage protocols outlined in this guide are essential for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

References

-

2,4-Dinitrotoluene Safety Data Sheet . Source: Novachem Pty Ltd. [Link]

-

2,4-Dinitrotoluene - PubChem . Source: National Center for Biotechnology Information. [Link]

-

Technical Fact Sheet – Dinitrotoluene (DNT) . Source: U.S. Environmental Protection Agency. [Link]

-

2,4-Dinitrotoluene - Wikipedia . Source: Wikipedia. [Link]

-

2,4-Dinitrotoluene - Hazardous Substance Fact Sheet . Source: New Jersey Department of Health. [Link]

-

2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene . Source: International Agency for Research on Cancer (IARC) Monographs. [Link]

- Method for preparing 2,4-dinitrotoluene by using mixed acid nitration method.

Sources

- 1. 2,4-Dinitrotoluene, Uses, Safety [cofferxm.com]

- 2. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. dl.novachem.com.au [dl.novachem.com.au]

- 6. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Physical characteristics of 2,4-Dinitrotoluene (ring-D3) solid state

An In-Depth Technical Guide to the Solid-State Physical Characteristics of 2,4-Dinitrotoluene (ring-D3)

Executive Summary

This technical guide provides a comprehensive analysis of the solid-state physical characteristics of 2,4-Dinitrotoluene (DNT) with a specific focus on its ring-deuterated isotopologue, 2,4-Dinitrotoluene (ring-D3). 2,4-DNT is a pivotal industrial chemical, primarily serving as a precursor in the synthesis of toluene diisocyanate for polyurethane production and in the manufacturing of energetic materials.[1][2] The substitution of aromatic protons with deuterium atoms (D) in the benzene ring creates 2,4-DNT (ring-D3), a valuable tool for researchers in mechanistic studies, metabolic tracing, and as an internal standard in mass spectrometry. This guide, designed for scientists and drug development professionals, delves into the crystallographic, spectroscopic, and thermal properties of this specialized compound. It synthesizes established data for 2,4-DNT with theoretical and practical insights into the effects of isotopic substitution, providing detailed experimental protocols grounded in scientific causality to empower researchers in their own characterization efforts.

Introduction

Overview of 2,4-Dinitrotoluene (DNT)

2,4-Dinitrotoluene is an organic compound with the chemical formula C₇H₆N₂O₄.[3][4] At ambient conditions, it exists as a pale yellow to orange crystalline solid.[1][5] It is the most common of the six constitutional isomers of dinitrotoluene, formed through the double nitration of toluene.[2][4] While it is a high explosive, its primary industrial application is as a key intermediate in the production of toluene diisocyanate (TDI), a monomer used to manufacture polyurethane foams. It also finds use as a plasticizer and burn rate modifier in propellants.

The Role of Isotopic Labeling: 2,4-Dinitrotoluene (ring-D3)

Isotopic labeling, particularly with deuterium, is a powerful technique in chemical and pharmaceutical research. Replacing hydrogen with its stable, heavier isotope, deuterium, induces minimal changes to the electronic structure of a molecule but significantly alters its mass. This mass difference is the foundation of the Deuterium Isotope Effect , which can manifest as changes in reaction rates (Kinetic Isotope Effect) or shifts in vibrational bond frequencies.[6]

For 2,4-DNT, the ring-deuterated (ring-D3) variant is particularly useful for:

-

Mechanistic Elucidation: Tracking the metabolic pathways of DNT in biological or environmental systems without the interference of endogenous, non-deuterated compounds.

-

Analytical Standards: Serving as an ideal internal standard for quantitative analysis by mass spectrometry, as it co-elutes with the analyte but is easily distinguished by its higher mass.

-

Spectroscopic Probes: Aiding in the assignment of complex vibrational spectra (Infrared and Raman) by identifying which modes are associated with the aromatic ring's C-H bonds.

Scope of this Guide

This document provides a detailed examination of the core solid-state properties of 2,4-DNT (ring-D3). It is structured to provide both foundational knowledge and actionable experimental frameworks. The guide covers safety, crystallography, vibrational spectroscopy, and thermal analysis, emphasizing the anticipated differences between the standard and deuterated isotopologues.

Critical Safety and Handling Protocols

2,4-Dinitrotoluene is a hazardous substance and must be handled with stringent safety protocols. It is toxic by inhalation, skin absorption, and ingestion, and is a suspected carcinogen and mutagen.[7][8] Finely dispersed dust can form explosive mixtures in air.[9] All handling must occur in a well-ventilated area, preferably a certified chemical fume hood, with appropriate personal protective equipment (PPE).[10][11]

| Hazard | Precautionary Measures | First Aid |

| Toxicity | Inhalation: Use local exhaust or breathing protection.[9] Skin Contact: Wear appropriate protective gloves and clothing to prevent exposure.[9][10] Ingestion: Do not eat, drink, or smoke when handling.[9][11] | Inhalation: Move to fresh air; seek immediate medical attention.[10] Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[10] Ingestion: If conscious, give 2-4 cupfuls of water. Seek immediate medical aid.[10] |

| Explosion Risk | Avoid generating dust.[11] Use dust explosion-proof electrical equipment. Keep away from open flames and incompatible substances like strong bases, oxidants, and reducing agents.[9][12] | In case of fire, use powder, water spray, foam, or carbon dioxide. Combat fire from a sheltered position.[9] |

| Environmental | Avoid release to the environment. Dispose of as authorized hazardous waste.[7][11] | Consult an expert for spill cleanup. Sweep spilled substance into containers, moistening first to prevent dusting if appropriate.[9] |

Crystallography and Solid-State Structure

The arrangement of molecules in the solid state dictates critical macroscopic properties such as solubility, stability, and bioavailability. For a material like DNT, understanding its crystal structure is paramount.

Crystal System and Polymorphism

Standard 2,4-DNT crystallizes in the monoclinic crystal system.[3] A critical phenomenon in solid-state chemistry is polymorphism , the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. While extensive data on DNT polymorphism is not widely published, its close analogue, 2,4,6-trinitrotoluene (TNT), is known to exhibit at least two polymorphs: a stable monoclinic form and a metastable orthorhombic form.[13][14][15] This strongly suggests that 2,4-DNT may also exhibit polymorphism, a factor that must be considered during its characterization. The discovery of different polymorphs is crucial as they can have distinct melting points, stabilities, and dissolution rates.

Isotopic Effects on Crystal Structure

The substitution of hydrogen with deuterium is not expected to change the crystal system but may induce subtle changes in the unit cell parameters. This is because the C-D bond is slightly shorter than the C-H bond due to a lower zero-point vibrational energy. These minor geometric changes can lead to small alterations in intermolecular packing forces and, consequently, the lattice dimensions. These effects, while small, can be precisely measured by single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the definitive method for determining the molecular and crystal structure of 2,4-DNT (ring-D3). The self-validating nature of this protocol lies in the quality of the final crystallographic data; low R-factors and well-resolved atomic positions confirm the success of the procedure.

Objective: To determine the precise three-dimensional atomic structure and unit cell parameters of a single crystal of 2,4-DNT (ring-D3).

Methodology:

-

Crystal Growth (Causality: The quality of the diffraction data is entirely dependent on the quality of the single crystal. Slow crystallization from a suitable solvent is employed to minimize defects and allow for the growth of a well-ordered lattice.) a. Dissolve a small amount of 2,4-DNT (ring-D3) in a suitable solvent (e.g., ethanol, carbon disulfide[16]) to near saturation at a slightly elevated temperature. b. Filter the solution to remove any particulate matter. c. Allow the solution to cool slowly and evaporate undisturbed in a loosely covered vial over several days. d. Identify a well-formed, transparent, defect-free crystal of suitable size (typically 0.1-0.3 mm) using a microscope.

-

Crystal Mounting and Data Collection a. Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil. b. Place the goniometer on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to flash-cool the crystal. Causality: Low temperatures reduce thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise structural determination. c. Center the crystal in the X-ray beam. d. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Data Processing and Structure Solution a. Integrate the raw diffraction data to obtain a list of reflection intensities. b. Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map. c. Refine the structural model against the experimental data, locating all non-hydrogen atoms first. Deuterium atoms can then be located from the difference Fourier map. d. Anisotropic refinement of non-hydrogen atoms and isotropic refinement of deuterium atoms are performed to achieve the best fit, validated by low R-factors (typically <5%).

Vibrational Spectroscopy

Vibrational spectroscopy is exceptionally sensitive to isotopic substitution and provides a direct method for confirming the deuteration of the aromatic ring.

Theoretical Background: The Deuterium Isotope Effect

The frequency of a molecular vibration is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. The C-D bond has a greater reduced mass than the C-H bond. Consequently, C-D bond vibrations occur at lower frequencies (wavenumbers) than their C-H counterparts. This predictable shift is a hallmark of successful deuteration. For aromatic C-H stretching vibrations typically found around 3100-3000 cm⁻¹, the corresponding C-D stretches are expected to appear around 2300-2200 cm⁻¹.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

-

FTIR Spectroscopy: Measures the absorption of infrared radiation. It is particularly sensitive to polar bonds and asymmetric vibrations.

-

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds.

For 2,4-DNT (ring-D3), the most significant spectral changes compared to standard DNT will be:

-

Disappearance of peaks corresponding to aromatic C-H stretching and bending modes in the D3 spectrum.

-

Appearance of new peaks at lower wavenumbers corresponding to aromatic C-D stretching and bending modes.

-

Vibrations of the nitro (NO₂) and methyl (CH₃) groups should remain largely unshifted, providing excellent internal reference points and confirming that deuteration was specific to the ring.

Experimental Protocol: Comparative Vibrational Spectroscopy

Objective: To confirm ring deuteration and characterize the vibrational modes of solid-state 2,4-DNT (ring-D3) by comparing its FTIR and Raman spectra with those of an authentic 2,4-DNT standard.

Methodology:

-

Sample Preparation (FTIR-ATR) a. Place a small, representative amount (a few milligrams) of the solid 2,4-DNT (ring-D3) powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. b. Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. Causality: Good contact is essential for obtaining a strong, high-quality signal.

-

FTIR Data Collection a. Collect a background spectrum of the empty ATR crystal. b. Collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹. c. Clean the ATR crystal thoroughly with a suitable solvent (e.g., acetone) and repeat steps 1a-2b for the non-deuterated 2,4-DNT standard.

-

Raman Data Collection a. Place a small amount of the solid sample into a glass vial or onto a microscope slide. b. Focus the laser of the Raman spectrometer onto the sample. c. Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm to minimize fluorescence) and acquisition time. d. Repeat for the non-deuterated standard under identical conditions.

-

Data Analysis a. Process the spectra (e.g., baseline correction). b. Overlay the spectra of 2,4-DNT (ring-D3) and 2,4-DNT. c. Identify the disappearance of C-H modes and the appearance of C-D modes to confirm deuteration. Tabulate the key vibrational frequencies for both compounds.

Thermal Properties

Thermal analysis techniques are essential for determining the stability, purity, and phase behavior of a solid material.

Principles of Thermal Analysis

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and an inert reference as a function of temperature.[17] It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions.[18][19]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[19] It is used to quantify thermal stability and decomposition profiles.[18]

Melting Point and Phase Transitions (DSC)

The melting point is a fundamental physical property indicative of purity. For 2,4-DNT, the melting point is reported in the range of 67-71 °C.[1][16][20] The deuterated analogue, 2,4-DNT (ring-D3), is reported to have a nearly identical melting point of 67-70 °C.[21][22] This is expected, as the isotopic substitution has a negligible effect on the intermolecular forces that govern the melting process. DSC is the ideal technique to precisely measure the melting endotherm and determine the enthalpy of fusion. It can also be used to screen for potential polymorphic phase transitions, which would appear as smaller endothermic or exothermic events prior to melting.

Thermal Stability and Decomposition (TGA)

2,4-DNT decomposes at its boiling point of approximately 300 °C.[16] TGA can determine the precise onset temperature of decomposition, which is a critical measure of thermal stability. The decomposition mechanism of DNT is complex and primarily involves the cleavage of C-NO₂ and N-O bonds. Since the C-D bonds of the aromatic ring are significantly stronger than these bonds, deuteration is not expected to have a significant impact on the thermal decomposition temperature.

Experimental Protocol: Combined DSC/TGA Analysis

Objective: To determine the melting point, enthalpy of fusion, and thermal decomposition profile of 2,4-DNT (ring-D3).

Methodology:

-

Instrument Calibration a. Calibrate the DSC/TGA instrument for temperature and enthalpy using certified standards (e.g., Indium). Causality: Calibration ensures the accuracy and comparability of the measured data.

-

Sample Preparation a. Accurately weigh 2-5 mg of 2,4-DNT (ring-D3) into an aluminum DSC pan (or a ceramic pan for TGA if temperatures exceed 600 °C). b. Crimp the pan with a pinhole lid. Causality: The pinhole allows any evolved gases during decomposition to escape while maintaining a controlled atmosphere around the sample.

-

Thermal Program a. Place the sample pan and an empty reference pan into the instrument. b. Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min). c. Equilibrate the sample at a starting temperature (e.g., 25 °C). d. Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a final temperature well above the decomposition point (e.g., 350 °C). Causality: A 10 °C/min heating rate provides a good balance between signal resolution and experimental throughput.[18]

-

Data Analysis a. From the DSC curve, determine the onset temperature of the melting endotherm and integrate the peak area to calculate the enthalpy of fusion (ΔHfus). b. From the TGA curve, determine the onset temperature of mass loss, which corresponds to the start of decomposition. c. Quantify the percentage of mass loss at different temperature points.

Summary of Physical Properties

The following table summarizes the key physical characteristics of 2,4-Dinitrotoluene and its ring-deuterated isotopologue. Data for the D3 variant is based on limited available information and theoretical principles and should be confirmed experimentally.

| Property | 2,4-Dinitrotoluene | 2,4-Dinitrotoluene (ring-D3) | Rationale for D3 Value / Key Technique |

| Appearance | Yellow crystalline solid[1][5] | Expected: Yellow crystalline solid | Isotopic substitution does not affect color. |

| Molecular Formula | C₇H₆N₂O₄[3] | C₇H₃D₃N₂O₄ | Substitution of 3 aromatic protons with deuterium. |

| Molecular Weight | 182.13 g/mol [3] | ~185.15 g/mol | Addition of 3 neutrons. |

| Melting Point | 67-71 °C[1][16][20] | 67-70 °C[21][22] | DSC. Negligible isotope effect on melting. |

| Decomposition Temp. | ~300 °C[16] | Expected: ~300 °C | TGA. C-D bonds are not broken in initial decomposition. |

| Crystal System | Monoclinic[3] | Expected: Monoclinic | SC-XRD. Isotopic substitution rarely changes the crystal system. |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | Absent | FTIR / Raman Spectroscopy. |

| Aromatic C-D Stretch | Absent | Expected: ~2300-2200 cm⁻¹ | FTIR / Raman Spectroscopy. |

Conclusion

2,4-Dinitrotoluene (ring-D3) is a powerful research tool whose solid-state properties are critical to its effective application. This guide has established that while its macroscopic thermal properties, such as melting point and decomposition temperature, are nearly identical to its non-deuterated counterpart, its crystallographic and spectroscopic characteristics are subtly but significantly different. The substitution of hydrogen with deuterium induces minor changes in crystal lattice parameters and major, predictable shifts in vibrational spectra, which serve as a definitive signature of its identity. The experimental protocols provided herein offer a robust framework for researchers to fully characterize 2,4-DNT (ring-D3), ensuring data integrity and advancing its use in sophisticated scientific inquiry.

References

- Material Safety Data Sheet - 2,4-Dinitrotoluene, 95%, remainder 2,6-dinitrotoluene. Cole-Parmer.

- 2,4-Dinitrotoluene. Novachem. (2023-07-14).

- 2,4-DINITROTOLUENE. Occupational Safety and Health Administration (OSHA).

- Cas 121-14-2,2,4-Dinitrotoluene. LookChem.

- SAFETY DATA SHEET - 2,4-Dinitrotoluene. Sigma-Aldrich. (2025-11-06).

- 2,4-DINITROTOLUENE. International Chemical Safety Cards.

- Safety Data Sheet - 2,4-dinitrotoluene. (2024-05-15).

- Table 4-2, Physical and Chemical Properties of Dinitrotoluenes. NCBI Bookshelf.

- 2,4-Dinitrotoluene. PubChem.

- 2,4-DINITROTOLUENE. Ataman Kimya.

- 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. NCBI Bookshelf. (1996).

- Polymorphism in 2-4-6 trinitrotoluene. Crystal Growth and Design. (2003-11-05).

- 2,4-dinitrotoluene (ring-d3). Chemsrc. (2025-08-28).

- 2,4-Dinitrotoluene. Wikipedia.

- Polymorphism in 2-4-6 Trinitrotoluene. Request PDF. ResearchGate. (2025-08-06).

- Polymorphism in 2-4-6 trinitrotoluene. ePrints Soton - University of Southampton. (2024-03-15).

- 121-14-2(2,4-Dinitrotoluene) Product Description. ChemicalBook.

- 2,4-DINITROTOLUENE (RING-D3). ChemicalBook. (2025-01-27).

- 2,4-Dinitrotoluene. ChemicalBook. (2025-09-25).

- Thermal Analysis of Materials using TGA, TMA and DSC. Lucideon.

- Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. DTIC.

- Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). C-Therm Technologies Ltd. (2019-07-22).

- What Is The Deuterium Kinetic Isotope Effect? Chemistry For Everyone. YouTube. (2025-08-11).

Sources

- 1. Cas 121-14-2,2,4-Dinitrotoluene | lookchem [lookchem.com]

- 2. 2,4-Dinitrotoluene | 121-14-2 [chemicalbook.com]

- 3. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 5. 2,4-DINITROTOLUENE | Occupational Safety and Health Administration [osha.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. 2,4-DINITROTOLUENE [training.itcilo.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. dl.novachem.com.au [dl.novachem.com.au]

- 12. 121-14-2 CAS MSDS (2,4-Dinitrotoluene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Polymorphism in 2-4-6 trinitrotoluene - ePrints Soton [eprints.soton.ac.uk]

- 16. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Thermal Analysis of Materials using TGA, TMA and DSC | Lucideon [lucideon.com]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 20. Table 4-2, Physical and Chemical Properties of Dinitrotoluenes - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. 2,4-dinitrotoluene (ring-d3) | CAS#:93951-68-9 | Chemsrc [chemsrc.com]

- 22. 2,4-DINITROTOLUENE (RING-D3) | 93951-68-9 [chemicalbook.com]

A Researcher's Guide to Commercial Sourcing of 2,4-Dinitrotoluene (ring-D3)

For researchers and scientists engaged in drug development, environmental analysis, and metabolic studies, the use of stable isotope-labeled internal standards is a cornerstone of quantitative accuracy. 2,4-Dinitrotoluene (ring-D3), a deuterated analog of 2,4-Dinitrotoluene (2,4-DNT), serves as an indispensable tool, particularly in mass spectrometry-based applications, to correct for matrix effects and variations in sample processing. This technical guide provides an in-depth overview of reputable commercial suppliers of 2,4-Dinitrotoluene (ring-D3), offering insights into product specifications, quality control, and key considerations for its procurement and application in a research setting.

The Critical Role of Isotopically Labeled Standards

In complex biological and environmental matrices, the accurate quantification of analytes can be challenging due to ion suppression or enhancement in mass spectrometry. Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard technique that mitigates these issues. By introducing a known quantity of an isotopically labeled standard, such as 2,4-Dinitrotoluene (ring-D3), which is chemically identical to the analyte but has a different mass, researchers can achieve highly precise and accurate measurements. The deuterated standard co-elutes with the unlabeled analyte and experiences the same matrix effects, allowing for reliable normalization.

Identifying Commercial Suppliers of 2,4-Dinitrotoluene (ring-D3)

A thorough investigation of the chemical supply landscape has identified several key vendors that provide 2,4-Dinitrotoluene (ring-D3) for research purposes. The following table summarizes the offerings from these suppliers, providing a comparative overview to aid in the selection process.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Format |

| Cambridge Isotope Laboratories (CIL) | 2,4-Dinitrotoluene (ring-D₃, 98%) 1 mg/mL in acetonitrile | 93951-68-9 | 98% | 98% | Solution |

| Sigma-Aldrich (Merck) | 2,4-Dinitrotoluene-3,5,6-d3 | 93951-68-9 | 98 atom % D | Not specified | Solid |

| LGC Standards | 2,4-Dinitrotoluene-d3 | 93951-68-9 | Not specified | Not specified | Neat |

| C/D/N Isotopes Inc. | 2,4-Dinitrotoluene-3,5,6-d3 | 93951-68-9 | 98 atom % D | Not specified | Not specified |

| Toronto Research Chemicals (TRC) | 2,4-Dinitrotoluene-d3 | 93951-68-9 | Not specified | Not specified | Neat |

A Deeper Dive into Supplier Offerings

Cambridge Isotope Laboratories (CIL) is a well-established leader in the field of stable isotope-labeled compounds.[1] Their 2,4-Dinitrotoluene (ring-D3) is offered as a ready-to-use solution in acetonitrile, which can be a significant advantage for researchers looking to streamline their workflow and avoid handling neat, potentially hazardous materials. The product comes with a specified chemical and isotopic purity of 98%, providing a high degree of confidence in its quality. CIL's website provides access to important documentation such as Safety Data Sheets (SDS) and Certificates of Analysis (CoA), which are crucial for laboratory safety and experimental record-keeping.

Sigma-Aldrich (now part of Merck) is a major global supplier of research chemicals and reagents. They offer 2,4-Dinitrotoluene-3,5,6-d3 as a solid with an isotopic purity of 98 atom % D. This format provides flexibility for researchers to prepare their own stock solutions at desired concentrations. As a prominent supplier, their products are widely available and come with extensive documentation and technical support.

LGC Standards , a leading provider of reference materials, distributes 2,4-Dinitrotoluene-d3 from both Toronto Research Chemicals (TRC) and C/D/N Isotopes.[2][3] This provides researchers with a centralized source for procuring this standard. The product is typically offered in a neat (undiluted) format, allowing for customized solution preparation.

C/D/N Isotopes Inc. specializes in the synthesis of deuterated compounds.[4] Their direct offering of 2,4-Dinitrotoluene-3,5,6-d3 with a stated isotopic enrichment of 98 atom % D is a testament to their expertise. For researchers requiring high-purity deuterated standards directly from the manufacturer, C/D/N Isotopes is a strong contender.

Toronto Research Chemicals (TRC) , now part of the LGC Group, has a strong reputation for providing a wide range of complex organic chemicals for biomedical research.[3][5] Their 2,4-Dinitrotoluene-d3 is available as a neat solid and is a valuable option for researchers in the drug development and toxicology fields.

Quality Control and Self-Validating Systems

When selecting a supplier, it is imperative to consider the quality control measures they employ. A trustworthy supplier will provide a comprehensive Certificate of Analysis (CoA) with each product. This document should detail the chemical and isotopic purity, the analytical methods used for verification (e.g., NMR, Mass Spectrometry), and a lot number for traceability.

A self-validating experimental system relies on the quality of its components. For quantitative analysis using an internal standard, the following protocol should be considered:

Experimental Protocol: Verification of Internal Standard

-

Stock Solution Preparation: Accurately weigh the neat 2,4-Dinitrotoluene (ring-D3) and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to create a concentrated stock solution. For pre-dissolved solutions, verify the concentration if necessary.

-

Purity Assessment (Optional but Recommended):

-

GC-MS or LC-MS Analysis: Inject a small aliquot of the stock solution to confirm the mass of the deuterated compound and to check for the presence of any unlabeled 2,4-DNT or other impurities.

-

NMR Spectroscopy: For neat materials, ¹H and ¹³C NMR can confirm the structure and assess the degree of deuteration.

-

-

Calibration Curve Preparation: Prepare a series of calibration standards containing a fixed concentration of the 2,4-Dinitrotoluene (ring-D3) internal standard and varying concentrations of the unlabeled 2,4-DNT analyte.

-

Method Validation: Analyze the calibration standards using the intended analytical method. The response ratio of the analyte to the internal standard should be linear over the desired concentration range.

Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for 2,4-Dinitrotoluene (ring-D3) can be streamlined by following a logical workflow. The diagram below illustrates the key decision-making steps.

Sources

Navigating the Risks: A Technical Guide to the Safe Handling of 2,4-Dinitrotoluene (ring-D3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 2,4-Dinitrotoluene (ring-D3). While the isotopic labeling with deuterium (D3) on the aromatic ring makes this compound a valuable tool in environmental analysis and metabolic studies, it does not significantly alter its inherent hazardous properties, which are identical to those of unlabeled 2,4-Dinitrotoluene (DNT).[1][2] Therefore, the following protocols and precautions are based on the well-established data for 2,4-Dinitrotoluene.

This document is structured to provide not just a set of rules, but a framework for understanding the risks and implementing a self-validating system of safety protocols. Every step and recommendation is grounded in the physicochemical and toxicological properties of the substance, empowering you to work with confidence and security.

Hazard Identification and Risk Assessment: Understanding the Threat

2,4-Dinitrotoluene is a pale yellow crystalline solid that is highly toxic and presents a significant health risk.[3] It is classified as a suspected human carcinogen and mutagen, and it can cause damage to organs through prolonged or repeated exposure.[4][5] The primary routes of exposure are inhalation, skin contact, and ingestion.[6]

Key Hazards:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4] It can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing symptoms like headache, dizziness, and cyanosis (blue discoloration of the skin).[5][7]

-

Carcinogenicity: May cause cancer.[4][5] The International Agency for Research on Cancer (IARC) has classified 2,4-dinitrotoluene as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.

-

Mutagenicity: Suspected of causing genetic defects.[4]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[7]

-

Explosive Hazard: While not as sensitive as TNT, 2,4-Dinitrotoluene is a dangerous explosion hazard when confined and heated.[5][8]

Physicochemical Properties of Concern:

| Property | Value | Implication for Handling |

| Physical State | Yellow crystalline solid | Can exist as a dust, posing an inhalation hazard.[9] |

| Melting Point | 67-70 °C | Can be melted, increasing the risk of skin contact and vapor inhalation. |

| Flash Point | 155 °C | Combustible at high temperatures.[2] |

| Auto-ignition Temperature | 420 °C | Can ignite without an external ignition source at high temperatures.[2] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with 2,4-Dinitrotoluene (ring-D3) must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] This is the most effective way to minimize inhalation exposure.

-

Process Enclosure: For larger scale operations, consider using glove boxes or other forms of process enclosure to create a physical barrier between the operator and the chemical.

-

Designated Work Area: Establish a clearly marked and restricted area for handling 2,4-Dinitrotoluene. This area should be equipped with all necessary safety equipment.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical. The following is a mandatory minimum for handling 2,4-Dinitrotoluene (ring-D3).

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[10] Double gloving is recommended to provide an extra layer of protection.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[10] In situations with a risk of splashing, a full-face shield should be worn in addition to goggles.

-

Respiratory Protection: For weighing or transferring powder where dust may be generated, a NIOSH-approved respirator with a particulate filter (P100) is required.[7]

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn.[10] For tasks with a higher risk of contamination, disposable coveralls are recommended.

-

Footwear: Closed-toe shoes are mandatory. For larger scale work, chemical-resistant shoe covers should be worn.

Donning and Doffing of PPE: A Critical Protocol

The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

-

Lab Coat or Gown

-

Shoe Covers

-

Respirator

-

Eye and Face Protection

-

Gloves (ensure cuffs are over the sleeves of the lab coat)

Doffing Sequence (to be performed in a designated doffing area):

-

Shoe Covers

-

Gloves (outer pair if double-gloved)

-

Lab Coat or Gown (peel off away from the body)

-

Eye and Face Protection

-

Respirator

-

Gloves (inner pair)

-

Wash hands thoroughly with soap and water.

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols: Minimizing Exposure

Adherence to strict handling and storage protocols is non-negotiable.

General Handling Practices

-

Avoid Dust Generation: When handling the solid material, use techniques that minimize the creation of dust.[9]

-

Weighing: Weigh 2,4-Dinitrotoluene (ring-D3) in a fume hood or a ventilated balance enclosure.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling the chemical, even if gloves were worn.[11]

-

Labeling: All containers of 2,4-Dinitrotoluene (ring-D3) must be clearly labeled with its name, concentration, and hazard warnings.

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[11]

-

Container: Keep in a tightly closed, properly labeled container.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and reducing agents to prevent violent reactions.[5]

-

Security: Store in a locked cabinet or a secure area with restricted access.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Spill Response

The appropriate response to a spill depends on its size and location.

Minor Spill (inside a fume hood):

-

Alert others in the area.

-

Wear appropriate PPE.

-

Contain the spill with an absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable cleaning agent.

Major Spill (outside a fume hood):

-

Evacuate the immediate area.

-

Alert your supervisor and institutional safety office.

-

If flammable, remove all ignition sources.

-

Prevent the spill from entering drains.

-

Only trained personnel with appropriate respiratory protection should attempt to clean up a major spill.

Caption: Chemical Spill Response Decision Tree.

Waste Disposal

All waste containing 2,4-Dinitrotoluene (ring-D3), including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

Working with 2,4-Dinitrotoluene (ring-D3) demands a high level of caution and adherence to rigorous safety protocols. By understanding its hazards, implementing robust engineering controls, consistently using the correct PPE, and being prepared for emergencies, researchers can handle this valuable compound safely and effectively. This guide serves as a foundation for developing a comprehensive safety plan tailored to your specific laboratory and experimental needs.

References

-

Adhere To the Correct Procedure for Donning and Doffing PPE. (2020, September 24). Safety + Health. Retrieved from [Link]

-

Donning & Doffing PPE. (2019, January). UCLA Environment, Health & Safety. Retrieved from [Link]

-

Safety data sheet - 2,4-dinitrotoluene. (2022, September 15). CPAChem. Retrieved from [Link]

-

Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

-

How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. (2022, September 26). Liberty Safety. Retrieved from [Link]

-

Sequence for donning and doffing personal protective equipment (PPE). (2019, May 29). American Animal Hospital Association. Retrieved from [Link]

-

FLOW CHART: Spill Response and Clean-Up. (2023, June 23). Tulane University Office of Environmental Health and Safety. Retrieved from [Link]

-

Download the Spill Response Decision Tree. (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]

-

SAFETY DATA SHEET - 2,4-Dinitrotoluene Solution. (2015, November 30). Chem Service. Retrieved from [Link]

-

2,4-Dinitrotoluene - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Chapter 6: Chemical Storage and Handling. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

-

Chemical Safety Training: Best Practices and Protocols. (n.d.). Safety Training. Retrieved from [Link]

-

Handling Hazardous Materials: 10 Basic Safety Rules. (2020, January 14). CHEMTREC. Retrieved from [Link]

-

Comparison of the repeated dose toxicity of isomers of dinitrotoluene. (1998). PubMed. Retrieved from [Link]

-

Ensuring the safe handling of chemicals. (2022, September 30). World Health Organization. Retrieved from [Link]

-

Developing a Chemical Spill Response Plan. (2025, January 20). Storemasta. Retrieved from [Link]

-

Guide to Chemical Handling Training. (2024, October 9). Storemasta. Retrieved from [Link]

-

Spill Response: The Four Critical Steps. (n.d.). Safety Management Group. Retrieved from [Link]

-

Chemical Spill Response Plan. (2025, March 12). Lane Community College. Retrieved from [Link]

-

2,4-Dinitrotoluene. (2023, July 14). Novachem. Retrieved from [Link]

-

2,4-Dinitrotoluene. (n.d.). Wikipedia. Retrieved from [Link]

-

2,4-Dinitrotoluene. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Wildlife Toxicity Assessment for 2,4 & 2,6-Dinitrotoluene. (n.d.). Defense Centers for Public Health. Retrieved from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 4. cpachem.com [cpachem.com]

- 5. nj.gov [nj.gov]

- 6. epa.gov [epa.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]

- 9. dl.novachem.com.au [dl.novachem.com.au]

- 10. chemicalbook.com [chemicalbook.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

An In-Depth Technical Guide to CAS No. 93951-68-9: 2,4-Dinitrotoluene-3,5,6-d3

Prepared for Researchers and Analytical Scientists

This guide provides a comprehensive overview of the properties, primary applications, and handling of the isotopically labeled compound, 2,4-Dinitrotoluene-3,5,6-d3, identified by CAS number 93951-68-9. While the initial query suggested a focus on drug development, the scientific literature and supplier information firmly establish this compound's role as a specialized tool for analytical chemistry, particularly in environmental monitoring and toxicology. Its utility is derived from its relationship to the unlabeled and toxic industrial chemical, 2,4-Dinitrotoluene (CAS: 121-14-2).

Chemical Identity and Physicochemical Properties

2,4-Dinitrotoluene-3,5,6-d3 is a deuterated analog of 2,4-Dinitrotoluene (2,4-DNT). In this molecule, three hydrogen atoms on the benzene ring have been replaced with deuterium atoms. This isotopic labeling is crucial for its primary application as an internal standard.

Table 1: Physicochemical Properties of 2,4-Dinitrotoluene-3,5,6-d3

| Property | Value | Source(s) |

| CAS Number | 93951-68-9 | [1][2] |

| Synonyms | 1-Methyl-2,4-dinitrobenzene-d3, 6-methyl-3,5-dinitro-benzene-1,2,4-d3 | [1][2] |

| Molecular Formula | C₇H₃D₃N₂O₄ | [1][2][3] |

| Molecular Weight | 185.15 g/mol | [2][3] |

| Appearance | Solid | [2][4] |

| Melting Point | 67-70 °C | [2][5] |

| Isotopic Purity | ≥98 atom % D | [2][4] |

| Unlabeled CAS | 121-14-2 (2,4-Dinitrotoluene) | [1][6] |

Core Application: Isotope Dilution Mass Spectrometry

The primary and most critical use of 2,4-Dinitrotoluene-3,5,6-d3 is as an internal standard in analytical testing, specifically in isotope dilution mass spectrometry (IDMS).[3][7] IDMS is a gold-standard quantitative technique that offers high precision and accuracy.

The Causality Behind Using an Isotopically Labeled Standard

In many analytical workflows, sample loss can occur during extraction, cleanup, and injection into the analytical instrument. This variability can lead to inaccurate quantification of the target analyte (in this case, 2,4-DNT).

An ideal internal standard co-elutes with the analyte and experiences the same sample preparation losses. Because 2,4-Dinitrotoluene-3,5,6-d3 is chemically identical to 2,4-DNT, its physical and chemical behavior during sample processing is nearly identical. However, due to its higher mass (a result of the three deuterons), it can be distinguished from the native analyte by a mass spectrometer. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, the ratio of the native analyte to the standard can be measured. This ratio remains constant even if sample is lost, allowing for highly accurate correction and quantification.

Workflow for Analyte Quantification using IDMS

The following diagram illustrates the typical workflow for using 2,4-Dinitrotoluene-3,5,6-d3 as an internal standard for the quantification of 2,4-DNT in an environmental sample.

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 2,4-二硝基甲苯-3,5,6-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. labmix24.com [labmix24.com]

- 4. 2,4-Dinitrotoluene-3,5,6-d3 D 98atom 93951-68-9 [sigmaaldrich.com]

- 5. 2,4-dinitrotoluene (ring-d3) | CAS#:93951-68-9 | Chemsrc [chemsrc.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. CAS 93951-68-9: Benceno-1,2,4-d3, 6-metil-3,5-dinitro- [cymitquimica.com]

Molecular structure and weight of 2,4-Dinitrotoluene (ring-D3)

An In-Depth Technical Guide to the Molecular Structure and Weight of 2,4-Dinitrotoluene (ring-D3)

Abstract

This technical guide provides a comprehensive examination of 2,4-Dinitrotoluene (DNT) and its stable isotope-labeled analogue, 2,4-Dinitrotoluene (ring-D3). The document details the molecular structure, molecular weight, and key physicochemical properties of both compounds. Emphasis is placed on the analytical techniques used to differentiate and quantify these molecules, particularly mass spectrometry. The primary application of 2,4-Dinitrotoluene (ring-D3) as an internal standard in stable isotope dilution analysis for environmental and forensic applications is also discussed, providing researchers and drug development professionals with foundational knowledge and practical insights.

Introduction to 2,4-Dinitrotoluene and its Deuterated Analogue

2,4-Dinitrotoluene (DNT) is an organic compound with the chemical formula C₇H₆N₂O₄.[1][2] It presents as a pale yellow to orange crystalline solid and is a well-known precursor in the synthesis of Trinitrotoluene (TNT) and toluene diisocyanate, which is used to produce polyurethane foams.[1][3] Given its use in explosives and industrial manufacturing, DNT is a significant environmental contaminant monitored by regulatory agencies like the U.S. Environmental Protection Agency (EPA).[1][4]

Accurate quantification of DNT in various matrices requires robust analytical methods. The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, offering unparalleled precision and accuracy. 2,4-Dinitrotoluene (ring-D3) is the deuterated analogue of DNT, where three hydrogen atoms on the aromatic ring are substituted with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a compound that is chemically identical to DNT in its reactivity and chromatographic behavior but possesses a distinct molecular mass, making it an ideal internal standard for mass spectrometry-based analytical techniques.

Molecular Structure and Composition

The fundamental difference between DNT and its ring-D3 isotopologue lies in their isotopic composition, which directly influences their molecular weight without significantly altering their chemical structure or reactivity.

2,4-Dinitrotoluene (DNT)

The structure of 2,4-DNT consists of a toluene molecule (a benzene ring substituted with a methyl group) where two nitro groups (-NO₂) are attached at the second and fourth positions relative to the methyl group.[5]

2,4-Dinitrotoluene (ring-D3)

In 2,4-Dinitrotoluene (ring-D3), three hydrogen atoms on the aromatic ring (specifically at positions 3, 5, and 6) are replaced by deuterium atoms. This specific labeling is crucial as it ensures the deuterium atoms are not easily exchanged during typical sample preparation or chromatographic analysis.

The diagram below illustrates the structural relationship and the specific location of the deuterium atoms.

Caption: Structural comparison of 2,4-Dinitrotoluene and its ring-D3 isotopologue.

Molecular Weight and Physicochemical Properties

The incorporation of three deuterium atoms results in a predictable increase in the molecular weight of the molecule. This mass shift is the fundamental principle enabling its use as an internal standard in mass spectrometry.

| Property | 2,4-Dinitrotoluene (DNT) | 2,4-Dinitrotoluene (ring-D3) |

| IUPAC Name | 1-Methyl-2,4-dinitrobenzene[5] | 1-Methyl-2,4-dinitrobenzene-d3 |

| CAS Number | 121-14-2[1][2] | 93951-68-9[6][7] |

| Molecular Formula | C₇H₆N₂O₄[1][2] | C₇H₃D₃N₂O₄[6] |

| Molecular Weight | 182.13 g/mol [1][5] | 185.15 g/mol [7] / 185.20 g/mol [6] |

| Appearance | Pale yellow to orange crystalline solid[1] | Solid (expected to be similar) |

| Melting Point | 67-71 °C[3][8][9] | 67-70 °C[7][10] |

| Boiling Point | ~300 °C (decomposes)[8] | Not specified (expected to be similar) |

| Solubility in Water | Slightly soluble (0.27 g/L at 22 °C)[8] | Not specified (expected to be similar) |

Note: The minor variation in the reported molecular weight for the deuterated compound can arise from different supplier specifications or calculation methods.

Analytical Characterization and Protocols

The ability to distinguish and separately quantify DNT and its deuterated analogue is paramount. Mass Spectrometry (MS), typically coupled with Gas Chromatography (GC), is the definitive technique for this purpose.

The Principle of Mass Spectrometry

In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). Since 2,4-Dinitrotoluene (ring-D3) is three mass units heavier than the native DNT, it will produce a distinct signal at a higher m/z value (M+3).[7] This clear separation allows for the precise quantification of the native analyte relative to the known concentration of the spiked internal standard, correcting for any sample loss during preparation and analysis.

Experimental Protocol: GC-MS for Quantification of DNT

This protocol outlines a self-validating system for the quantification of DNT in a sample (e.g., environmental water) using 2,4-Dinitrotoluene (ring-D3) as an internal standard.

Step 1: Sample Preparation & Fortification

-

Collect a precise volume of the water sample (e.g., 100 mL).

-

Spike the sample with a known amount of 2,4-Dinitrotoluene (ring-D3) solution (e.g., 100 µL of a 1 µg/mL solution). This step is critical; the internal standard must be added at the very beginning to account for analyte loss in all subsequent steps.

-

Perform a liquid-liquid or solid-phase extraction to isolate and concentrate the analytes from the water matrix.

-

Evaporate the solvent and reconstitute the residue in a small, known volume of a suitable solvent (e.g., acetonitrile) for GC-MS analysis.

Step 2: Gas Chromatography (GC) Separation

-

Inject a small volume (e.g., 1 µL) of the prepared sample extract into the GC system.

-

The GC column (e.g., a DB-5ms) separates compounds based on their boiling points and interactions with the column's stationary phase. DNT and its deuterated analogue will co-elute, meaning they will exit the column at virtually the same time due to their nearly identical chemical properties.

Step 3: Mass Spectrometry (MS) Detection and Analysis

-

As the co-eluting compounds enter the mass spectrometer, they are ionized (typically by electron ionization).

-

The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The instrument is set to monitor specific, characteristic ions for both the analyte and the internal standard.

-

For DNT (m/z 182): Monitor the molecular ion at m/z 182 and a key fragment ion (e.g., m/z 165, corresponding to loss of -OH).

-

For DNT-d3 (m/z 185): Monitor the molecular ion at m/z 185 and its corresponding fragment.

-

-

The ratio of the peak area of the DNT ion to the peak area of the DNT-d3 ion is calculated. This ratio is then compared to a calibration curve (generated by analyzing standards with known concentrations of DNT and a fixed concentration of DNT-d3) to determine the exact concentration of DNT in the original sample.

Caption: Workflow for quantitative analysis of DNT using a deuterated internal standard.

Synthesis and Applications

Standard 2,4-DNT is commercially produced by the nitration of toluene.[3] The synthesis of the pure 2,4-isomer can be achieved by first separating p-nitrotoluene from the initial mononitration mixture, followed by a second nitration step.[3]

The synthesis of deuterated aromatic compounds like 2,4-Dinitrotoluene (ring-D3) often involves isotope exchange reactions. This can be accomplished by exposing a suitable precursor to a deuterium source, such as deuterated sulfuric acid (D₂SO₄), under controlled conditions.[11] While specific synthesis routes for this exact compound are proprietary, the general principles of electrophilic aromatic substitution are employed to replace ring protons with deuterons.

The primary and most critical application of 2,4-Dinitrotoluene (ring-D3) is its use as an internal standard for isotope dilution mass spectrometry (IDMS). This is the gold standard for quantitative analysis in:

-

Environmental Monitoring: Detecting and quantifying DNT contamination in soil, water, and air.

-

Forensic Science: Analyzing trace evidence for explosive residues.

-

Toxicology: Studying the metabolism and exposure levels of DNT in biological systems.

Conclusion

2,4-Dinitrotoluene (ring-D3) is an indispensable tool for the accurate scientific analysis of its non-labeled counterpart. Its molecular structure is identical to 2,4-Dinitrotoluene, with the specific substitution of three aromatic hydrogens for deuterium. This results in a molecular weight increase of three mass units, providing a distinct signature for mass spectrometric detection while preserving the compound's chemical and chromatographic behavior. This guide has detailed the structural and physical properties of both compounds and outlined the authoritative analytical workflow that leverages the deuterated analogue for precise, reliable, and self-validating quantification.

References

-

2,4-Dinitrotoluene - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. (1996). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. International Agency for Research on Cancer. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitrotoluene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

2,4-Dinitrotoluene, Uses, Safety. (n.d.). ChemicalLand21. Retrieved January 19, 2026, from [Link]

-

International Chemical Safety Cards (ICSC). (2005). 2,4-DINITROTOLUENE. Inchem.org. Retrieved from [Link]

-

Preparation of deuterium-labeled biotransformation products of 2,4,6-trinitrotoluene. (2013). Journal of Labelled Compounds and Radiopharmaceuticals, 56(7), 344-6. Retrieved from [Link]

-

mzCloud. (2015). 2 4 Dinitrotoluene. Retrieved January 19, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). 2,4-DINITROTOLUENE. U.S. Department of Labor. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2008). Chapter 7: 2,4- and 2,6-Dinitrotoluene. Retrieved from [Link]

-

Dantus, M., et al. (n.d.). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dinitrotoluene. John Wiley & Sons, Inc. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2,4-Dinitrotoluene-3,5,6-d3. Retrieved January 19, 2026, from [Link]

-

Synthesis of some deuterated benzene derivatives. (n.d.). Canadian Science Publishing. Retrieved from [Link]

- Preparation method for deuterated compound. (2017). Google Patents.

-

Kyprianou, D., et al. (n.d.). Synthetic path for the conversion of 2,4-dinitrotoluene (2,4-DNT) to 2,4,6-trinitrotoluene (TNT). ResearchGate. Retrieved from [Link]

- Method for preparing 2,4-dinitrotoluene by using mixed acid nitration method. (n.d.). Google Patents.

Sources

- 1. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 2. 121-14-2 CAS MSDS (2,4-Dinitrotoluene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,4-Dinitrotoluene, Uses, Safety [cofferxm.com]

- 4. epa.gov [epa.gov]

- 5. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. 2,4-二硝基甲苯-3,5,6-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ICSC 0727 - 2,4-DINITROTOLUENE [inchem.org]

- 10. 2,4-DINITROTOLUENE (RING-D3) | 93951-68-9 [chemicalbook.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

The Criticality of Isotopic Purity in 2,4-Dinitrotoluene (ring-D3) Standards: A Technical Guide for High-Fidelity Quantitative Analysis

Introduction: The Bedrock of Quantitative Mass Spectrometry

In the landscape of modern analytical chemistry, particularly within environmental and toxicological testing, the accurate quantification of trace-level analytes is paramount. Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for achieving the highest levels of accuracy and precision. This technique hinges on the use of stable isotopically labeled (SIL) internal standards, which are chemically identical to the target analyte but have a different mass due to the incorporation of heavy isotopes. The SIL internal standard for 2,4-Dinitrotoluene (2,4-DNT), a significant environmental pollutant and precursor in chemical manufacturing, is 2,4-Dinitrotoluene (ring-D3), where three hydrogen atoms on the aromatic ring are replaced with deuterium.

This guide provides an in-depth exploration of the isotopic purity requirements for 2,4-DNT (ring-D3) standards. We will delve into the theoretical underpinnings of why high isotopic purity is not merely a recommendation but a stringent necessity for data integrity, explore the analytical consequences of impurities, and provide a practical framework for the verification of these critical reagents.

The Imperative of High Isotopic Purity

An ideal SIL internal standard co-elutes with the native analyte and experiences identical behavior during sample extraction, cleanup, and ionization in the mass spectrometer.[1] By adding a known amount of the SIL standard to a sample, any analyte loss during sample preparation or fluctuations in instrument response can be corrected for by measuring the ratio of the native analyte to the SIL standard.[2] However, this entire principle is predicated on the assumption that the SIL standard is isotopically pure.

Isotopic impurity refers to the presence of unlabeled (D0) or partially labeled (D1, D2) isotopologues within the D3-labeled standard.[2] The presence of the unlabeled 2,4-DNT (D0) as an impurity in the 2,4-DNT (ring-D3) standard is the most detrimental as it contributes to the signal of the target analyte, leading to an overestimation of its concentration.[2] This phenomenon, often referred to as "cross-talk," can significantly compromise the accuracy and linearity of the calibration curve, ultimately invalidating the quantitative results.[3]

While specific numerical purity requirements are not always explicitly detailed in regulatory methods, the U.S. Environmental Protection Agency (EPA) SW-846 methods and the Contract Laboratory Program (CLP) emphasize the use of high-purity reference standards and the overarching importance of meeting method-specific data quality objectives.[4][5] The consensus in the scientific community and the specifications from major suppliers of certified reference materials establish a de facto standard for isotopic purity of ≥98% for deuterated internal standards to be considered reliable for quantitative analysis.[6][7]

Consequences of Isotopic Impurity: A Quantitative Perspective

The error introduced by isotopic impurities is not constant; it is a function of the impurity level and the relative concentrations of the analyte and the internal standard. The impact is most severe at the lower end of the calibration range, where the contribution from the unlabeled impurity in the internal standard can be a significant fraction of the total analyte signal, leading to a positive bias and an artificially elevated limit of quantitation (LOQ).[8]

| Isotopic Purity of 2,4-DNT (ring-D3) | Unlabeled 2,4-DNT (D0) Impurity | Potential Impact on Low-Level Quantification |

| 99.9% | 0.1% | Minimal; likely within the method's acceptable margin of error. |

| 99.0% | 1.0% | Moderate positive bias, potentially affecting regulatory compliance at low concentrations. |

| 98.0% | 2.0% | Significant positive bias; may lead to false positives or inaccurate risk assessment.[9] |

| 95.0% | 5.0% | Unacceptable for trace analysis; severe overestimation of analyte concentration. |

Table 1. Illustrative Impact of Isotopic Purity on Quantitative Accuracy.

Stability of Deuterium Labels on the Aromatic Ring

A crucial consideration for any deuterated standard is the stability of the isotopic labels. Hydrogen-deuterium (H/D) exchange, where a deuterium atom is replaced by a proton from the solvent or matrix, can diminish the isotopic purity of the standard.[10] For 2,4-DNT (ring-D3), the deuterium atoms are located on the aromatic ring. Aromatic C-D bonds are generally stable under typical analytical conditions used for GC-MS and LC-MS.[11] The presence of two strongly electron-withdrawing nitro groups on the benzene ring further deactivates the ring towards electrophilic substitution, making acid-catalyzed H/D exchange highly unlikely.[10] Studies have shown that H/D exchange on aromatic rings during analysis is generally not a significant issue unless extreme conditions or specific catalysts are employed.[12] Therefore, 2,4-DNT (ring-D3) is considered a stable internal standard with a low risk of back-exchange under routine analytical protocols.

Verification of Isotopic Purity: A Self-Validating System

While manufacturers provide a Certificate of Analysis (CoA) detailing the isotopic purity, it is a critical component of good laboratory practice to have a system for verification.[5] High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: Isotopic Purity Verification of 2,4-DNT (ring-D3) by HRMS

This protocol outlines a general procedure for determining the isotopic purity of a 2,4-DNT (ring-D3) standard.

1. Standard Preparation:

-

Prepare a solution of the 2,4-DNT (ring-D3) standard in a high-purity solvent (e.g., acetonitrile or methanol) at a concentration sufficient to produce a strong signal for all relevant isotopologues (typically 1-10 µg/mL).

-

Prepare a similar concentration of an unlabeled 2,4-DNT standard for comparison of fragmentation patterns and retention times, if using a chromatographic introduction.

2. Mass Spectrometric Analysis:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to resolve the isotopic peaks.

-

Introduction: The standard can be introduced via direct infusion or through a chromatographic system (GC or LC). Chromatographic separation is preferred as it can also confirm chemical purity.

-

Ionization: For GC-MS, Electron Ionization (EI) is typically used. For LC-MS, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative mode are common choices for nitroaromatic compounds.

-

Acquisition: Acquire full-scan mass spectra over a mass range that includes the molecular ions of both the unlabeled (D0) and the deuterated (D3) 2,4-DNT. For 2,4-DNT, the nominal m/z of the [M] radical cation in EI or [M-H]⁻ ion in negative ESI is 182 for the D0 and 185 for the D3 isotopologue.

3. Data Analysis and Purity Calculation:

-

Extract the ion chromatograms for the m/z of the most abundant isotopologue (expected to be the D3 species) and all other isotopologues of interest (D0, D1, D2).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula: